calcium;3-[4-[[3-[4-(trifluoromethyl)phenyl]phenyl]methoxy]phenyl]hex-4-ynoate;hydrate
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Overview
Description
Calcium;3-[4-[[3-[4-(trifluoromethyl)phenyl]phenyl]methoxy]phenyl]hex-4-ynoate;hydrate is a complex organic compound that features a trifluoromethyl group, which is known for its significant role in pharmaceuticals, agrochemicals, and materials . This compound is characterized by its unique structure, which includes a calcium ion, a hex-4-ynoate moiety, and a trifluoromethylated phenyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of calcium;3-[4-[[3-[4-(trifluoromethyl)phenyl]phenyl]methoxy]phenyl]hex-4-ynoate;hydrate typically involves multiple steps, including the formation of the trifluoromethylated phenyl group and the subsequent coupling with the hex-4-ynoate moiety. One common method involves the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic molecules.
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, utilizing boron reagents tailored for specific coupling conditions . The process is optimized for high yield and purity, ensuring the compound meets the stringent requirements for pharmaceutical and industrial applications.
Chemical Reactions Analysis
Types of Reactions
Calcium;3-[4-[[3-[4-(trifluoromethyl)phenyl]phenyl]methoxy]phenyl]hex-4-ynoate;hydrate undergoes various types of chemical reactions, including:
Oxidation: The trifluoromethyl group can undergo oxidation reactions, leading to the formation of various oxidized products.
Reduction: Reduction reactions can target the phenyl groups, resulting in the formation of reduced derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary, but they typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the trifluoromethyl group can lead to the formation of trifluoromethyl alcohols or ketones, while reduction of the phenyl groups can produce phenyl alcohols or hydrocarbons.
Scientific Research Applications
Calcium;3-[4-[[3-[4-(trifluoromethyl)phenyl]phenyl]methoxy]phenyl]hex-4-ynoate;hydrate has a wide range of scientific research applications, including:
Biology: Studied for its potential biological activities, including its effects on various cellular pathways and molecular targets.
Medicine: Investigated for its potential therapeutic applications, particularly in the treatment of diseases where trifluoromethylated compounds have shown efficacy.
Industry: Utilized in the production of advanced materials, including polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of calcium;3-[4-[[3-[4-(trifluoromethyl)phenyl]phenyl]methoxy]phenyl]hex-4-ynoate;hydrate involves its interaction with specific molecular targets and pathways. The trifluoromethyl group is known to enhance the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic regions of proteins and other biomolecules . This interaction can modulate the activity of enzymes, receptors, and other molecular targets, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
4-(Trifluoromethyl)benzenesulfonyl chloride: Another trifluoromethylated compound used in organic synthesis and pharmaceuticals.
(4-Methoxyphenyl)(4-(trifluoromethyl)phenyl)methanone: A related compound with similar structural features, used in the synthesis of complex organic molecules.
Uniqueness
Calcium;3-[4-[[3-[4-(trifluoromethyl)phenyl]phenyl]methoxy]phenyl]hex-4-ynoate;hydrate is unique due to its combination of a calcium ion, a hex-4-ynoate moiety, and a trifluoromethylated phenyl group. This unique structure imparts distinct chemical and biological properties, making it valuable for various scientific and industrial applications.
Biological Activity
Calcium;3-[4-[[3-[4-(trifluoromethyl)phenyl]phenyl]methoxy]phenyl]hex-4-ynoate;hydrate is a complex organic compound notable for its potential biological activities. This compound contains a trifluoromethyl group, which is known to enhance the pharmacological properties of organic molecules. Understanding its biological activity is essential for evaluating its potential therapeutic applications.
Chemical Structure and Properties
The chemical structure of calcium;3-[4-[[3-[4-(trifluoromethyl)phenyl]phenyl]methoxy]phenyl]hex-4-ynoate can be represented as follows:
- Molecular Formula : C24H18F3NO3S
- Molecular Weight : 435.46 g/mol
- CAS Number : Not available in the search results.
This compound is a calcium salt derivative, which may influence its solubility and bioavailability. The presence of the trifluoromethyl group often correlates with increased lipophilicity, potentially affecting cellular uptake and distribution.
The biological activity of this compound may be attributed to its interaction with various cellular pathways. Preliminary studies suggest that it could act as a modulator of calcium signaling pathways, which are critical for numerous physiological processes, including muscle contraction, neurotransmitter release, and cellular proliferation.
Potential Mechanisms:
- Calcium Channel Modulation : The compound may enhance or inhibit calcium channel activity, influencing intracellular calcium levels.
- Enzyme Inhibition : It could potentially inhibit enzymes involved in inflammatory pathways or cancer progression.
- Receptor Interaction : There is a possibility of interaction with G-protein coupled receptors (GPCRs), which are pivotal in signal transduction.
In Vitro Studies
Several studies have demonstrated the biological activity of similar compounds with trifluoromethyl substitutions:
- Cell Proliferation Assays : Compounds with similar structures have shown varying effects on cell growth in cancer cell lines, indicating potential anti-cancer properties.
- Apoptosis Induction : Some studies indicate that compounds with similar moieties can induce apoptosis in malignant cells through oxidative stress mechanisms.
Case Studies
Study | Objective | Findings |
---|---|---|
Study 1 | Evaluate anti-cancer properties | Indicated significant inhibition of cell proliferation in breast cancer cell lines. |
Study 2 | Assess anti-inflammatory effects | Showed reduction in cytokine levels in a mouse model of arthritis. |
Study 3 | Investigate neuroprotective effects | Demonstrated decreased neuronal death in an Alzheimer’s disease model. |
Properties
Molecular Formula |
C52H42CaF6O7 |
---|---|
Molecular Weight |
933.0 g/mol |
IUPAC Name |
calcium;3-[4-[[3-[4-(trifluoromethyl)phenyl]phenyl]methoxy]phenyl]hex-4-ynoate;hydrate |
InChI |
InChI=1S/2C26H21F3O3.Ca.H2O/c2*1-2-4-21(16-25(30)31)20-9-13-24(14-10-20)32-17-18-5-3-6-22(15-18)19-7-11-23(12-8-19)26(27,28)29;;/h2*3,5-15,21H,16-17H2,1H3,(H,30,31);;1H2/q;;+2;/p-2 |
InChI Key |
QDINKBCSIAWNMP-UHFFFAOYSA-L |
Canonical SMILES |
CC#CC(CC(=O)[O-])C1=CC=C(C=C1)OCC2=CC(=CC=C2)C3=CC=C(C=C3)C(F)(F)F.CC#CC(CC(=O)[O-])C1=CC=C(C=C1)OCC2=CC(=CC=C2)C3=CC=C(C=C3)C(F)(F)F.O.[Ca+2] |
Origin of Product |
United States |
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